Spacer-C 12 cep

Description

Properties

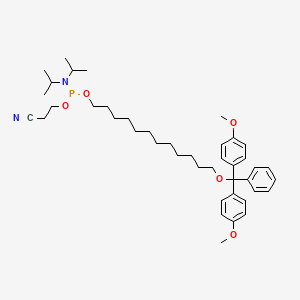

IUPAC Name |

3-[12-[bis(4-methoxyphenyl)-phenylmethoxy]dodecoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H61N2O5P/c1-35(2)44(36(3)4)50(49-34-20-31-43)48-33-19-14-12-10-8-7-9-11-13-18-32-47-42(37-21-16-15-17-22-37,38-23-27-40(45-5)28-24-38)39-25-29-41(46-6)30-26-39/h15-17,21-30,35-36H,7-14,18-20,32-34H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZFCUJPRTWVAIA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCCCCCCCCCCCOC(C1=CC=CC=C1)(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)OCCC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H61N2O5P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

704.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of 12-Carbon Spacers in Oligonucleotides

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Spacers in Oligonucleotide Functionality

Oligonucleotides, short nucleic acid polymers, are fundamental tools in molecular biology, diagnostics, and therapeutics. Their function, however, is often enhanced by the incorporation of non-nucleosidic modifiers. Among these, spacers play a crucial role in modulating the physical and biological properties of oligonucleotides. Spacers are flexible chemical moieties inserted within or at the termini of an oligonucleotide sequence.[1][2] Their primary function is to introduce distance between the oligonucleotide and a conjugated functional group, or between different segments of the oligonucleotide itself.[1][3] This separation is critical for mitigating steric hindrance, which can impede hybridization efficiency or the interaction of conjugated molecules with their targets.[1][3][]

This guide provides a comprehensive exploration of 12-carbon (C12) spacers, a frequently utilized class of long-chain spacers in oligonucleotide chemistry. We will delve into their chemical structures, the synthetic strategies for their incorporation, and the profound impact they have on the functionality of modified oligonucleotides.

PART 1: The Chemical Landscape of 12-Carbon Spacers

12-carbon spacers offer a significant extension, making them ideal for applications requiring substantial separation between an oligonucleotide and a label or a solid support.[5][6][7] The term "C12 spacer" most commonly refers to a dodecyl (12-carbon) aliphatic chain, a hydrophobic linker.[8] However, the family of spacers providing a similar length also includes more hydrophilic alternatives, such as those based on polyethylene glycol (PEG) derivatives.

The Hydrophobic C12 Aliphatic Spacer

The quintessential C12 spacer is a 12-carbon alkyl chain.[7][9] This hydrophobic spacer is typically derived from 1,12-dodecanediol and is incorporated into the oligonucleotide backbone via phosphoramidite chemistry. The resulting structure is a flexible, non-nucleosidic linker that maintains the phosphodiester linkage.

Key Structural Features:

-

Flexibility: The long aliphatic chain provides considerable conformational freedom.

-

Hydrophobicity: This characteristic can influence the overall solubility and hybridization properties of the oligonucleotide.[8]

-

Length: Provides a substantial and well-defined distance between moieties.

Hydrophilic PEG-Derived Spacers of Similar Length

For applications where the hydrophobicity of an aliphatic C12 spacer may be disadvantageous, polyethylene glycol (PEG)-based spacers offer a hydrophilic alternative. While not strictly a "12-carbon" spacer in the aliphatic sense, spacers like tetraethylene glycol (Spacer 12) provide a comparable extended and flexible linker.[10]

-

Tetraethylene Glycol (Spacer 12): This spacer is composed of four repeating ethylene glycol units.[10]

-

Hexaethylene Glycol (HEG or Spacer 18): Although longer than a C12 aliphatic chain, with an 18-atom backbone (12 carbons and 6 oxygens), HEG is a commonly used hydrophilic spacer that provides significant flexibility and distance.[11][][13] Its hydrophilic nature is often beneficial when conjugating enzymes or antibodies.[1]

The choice between a hydrophobic or hydrophilic spacer is dictated by the specific application.[8] For instance, a hydrophilic spacer may be preferred to improve the solubility of an oligonucleotide-conjugate or to minimize non-specific hydrophobic interactions.[10]

Table 1: Comparison of Common 12-Carbon and Related Spacers

| Spacer Type | Common Name | Backbone Composition | Key Characteristics |

| Aliphatic | C12 Spacer | 12 carbon atoms | Hydrophobic, flexible |

| PEG-derived | Spacer 12 | Tetraethylene glycol | Hydrophilic, flexible |

| PEG-derived | Spacer 9 (TEG) | Triethylene glycol (9-atom backbone) | More hydrophilic than C12[10][] |

| PEG-derived | Spacer 18 (HEG) | Hexaethylene glycol (18-atom backbone) | Very hydrophilic, flexible[11][][13] |

PART 2: Synthesis and Incorporation of C12 Spacers

The incorporation of C12 spacers into oligonucleotides is seamlessly integrated into standard solid-phase synthesis protocols using phosphoramidite chemistry.

The C12-Phosphoramidite Reagent

The key to introducing a C12 spacer is the use of a specialized phosphoramidite monomer. This reagent consists of the 12-carbon diol backbone, with one hydroxyl group protected by a dimethoxytrityl (DMT) group for selective deprotection during synthesis, and the other derivatized with a phosphoramidite moiety. This structure allows the spacer to be coupled to the growing oligonucleotide chain in the same manner as a standard nucleotide phosphoramidite.

The Automated Synthesis Cycle

The incorporation of a C12 spacer phosphoramidite follows the standard four-step cycle of automated oligonucleotide synthesis:

-

Detritylation: The 5'-DMT group of the terminal nucleotide on the solid support is removed with an acid wash.

-

Coupling: The C12 spacer phosphoramidite, activated by a tetrazole derivative, is coupled to the free 5'-hydroxyl group.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent cycles.

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester.

This cycle can be repeated to introduce multiple spacers consecutively, creating exceptionally long linker arms.[5][6] Spacers can be incorporated at the 5' end, 3' end (using a CPG solid support functionalized with the spacer), or internally between nucleotide bases.[10]

Diagram 1: Automated Synthesis Cycle for C12 Spacer Incorporation

Caption: The four-step cycle of automated solid-phase oligonucleotide synthesis for incorporating a C12 spacer.

PART 3: Post-Synthesis Processing and Quality Control

Following synthesis, the oligonucleotide must be cleaved from the solid support, and all protecting groups must be removed. The presence of a C12 spacer does not typically require alterations to standard deprotection protocols.[14]

Cleavage and Deprotection

A concentrated solution of ammonium hydroxide is commonly used for both cleavage and deprotection.[15] For oligonucleotides with sensitive modifications, milder deprotection conditions, such as using potassium carbonate in methanol, may be employed.[15]

Purification: A Critical Step

Due to the inherent inefficiencies of chemical synthesis, the crude product contains the desired full-length oligonucleotide along with a heterogeneous mixture of impurities, including truncated sequences.[16] For most applications involving modified oligonucleotides, purification is essential. High-performance liquid chromatography (HPLC) is strongly recommended for oligonucleotides containing spacers to ensure the final product is of high purity.[1][5][17]

-

Ion-Pair Reversed-Phase (IP-RP) HPLC: This is a powerful technique that separates oligonucleotides based on their hydrophobicity.[16] The C12 spacer, being hydrophobic, can significantly alter the retention time of the oligonucleotide, aiding in its separation from failure sequences.

-

Anion-Exchange (AEX) HPLC: This method separates oligonucleotides based on their net negative charge, which is proportional to their length.[16]

Characterization and Quality Control

The final verification of a C12 spacer-modified oligonucleotide is crucial.

-

Mass Spectrometry: Techniques like MALDI-TOF or ESI-MS are used to confirm the molecular weight of the final product, verifying the successful incorporation of the C12 spacer.[1][18]

-

HPLC Analysis: Analytical HPLC is used to assess the purity of the final product.

-

UV Spectrophotometry: This is used to quantify the concentration of the purified oligonucleotide.[1]

Diagram 2: Workflow for Purification and Analysis

Caption: A streamlined workflow for the purification and quality control of C12 spacer-modified oligonucleotides.

PART 4: Applications of 12-Carbon Spacers in Research and Development

The incorporation of a C12 spacer can profoundly influence the functionality of an oligonucleotide, opening up a wide array of applications.

Solid-Phase Immobilization

A primary application of C12 spacers is in the immobilization of oligonucleotides to solid supports, such as microarrays or beads.[5][6][19][7] The long spacer arm extends the oligonucleotide away from the surface, reducing steric hindrance and making it more accessible for hybridization with its target sequence in solution.[1][3]

Spatially Separating Functional Moieties

C12 spacers are frequently used to create distance between an oligonucleotide and a conjugated label, such as a fluorescent dye or a quencher.[3][][8] This separation can be critical in preventing quenching of the fluorophore by the nucleobases, particularly guanine.

Modulating Nuclease Resistance

While not its primary function, the presence of a non-nucleosidic spacer can confer a degree of resistance to exonuclease degradation at the terminus where it is placed.[8]

Use in Aptamer and Probe Design

In the design of aptamers and molecular probes, C12 spacers can provide the necessary flexibility for the oligonucleotide to adopt its functional three-dimensional conformation.[20] They can also be used to create hairpin loops or other structural motifs.[13]

Enhancing Cellular Uptake

When conjugated to hydrophobic molecules like cholesterol, a hydrophilic spacer such as triethylene glycol (TEG) can be used in conjunction to enhance cellular uptake of antisense oligonucleotides and siRNAs.[21][22]

Diagram 3: Applications of C12 Spacers

Caption: Key applications of C12 spacers in oligonucleotide-based technologies.

Conclusion

The 12-carbon spacer is a versatile and powerful tool in the field of oligonucleotide chemistry. Its ability to introduce a significant, flexible linker into a nucleic acid sequence enables a broad range of applications, from diagnostics to therapeutics. Understanding the chemical nature of these spacers, the methodologies for their incorporation, and their impact on the final properties of the oligonucleotide is essential for researchers and developers seeking to harness the full potential of modified oligonucleotides. The judicious choice and application of C12 and related long-chain spacers will continue to be a key element in the design of innovative and effective nucleic acid-based technologies.

References

-

Bio-Synthesis. C12 Spacer Oligonucleotide Modification. Bio-Synthesis Inc. [Link]

-

Bio-Synthesis. Spacer 18, HEG Hexaethylene Glycol Oligonucleotide Modification. Bio-Synthesis Inc. [Link]

-

Bio-Synthesis. Spacer Modified Oligonucleotide, Spacer Modification Oligo Synthesis. Bio-Synthesis Inc. [Link]

-

biomers.net. Spacer. [Link]

-

Bio-Synthesis. C12 Spacer Oligonucleotide Modification Product. Bio-Synthesis Inc. [Link]

-

Bio-Synthesis. C3 Spacer Oligonucleotide Modification. Bio-Synthesis Inc. [Link]

-

Microsynth. Spacers (for DNA). [Link]

-

Generi Biotech. BiotinTEG. [Link]

-

Bio-Synthesis. Cholesteryl TEG Modified Oligonculeotide. Bio-Synthesis Inc. [Link]

-

metabion. C12 spacer. [Link]

-

Glen Research. Spacer C12 CE Phosphoramidite. [Link]

-

ResearchGate. Effect of Polyethylene Glycol, Alkyl, and Oligonucleotide Spacers on the Binding, Secondary Structure, and Self-Assembly of Fractalkine Binding FKN-S2 Aptamer-Amphiphiles. [Link]

-

ACS Publications. Impact of Spacer and Strand Length on Oligonucleotide Conjugation to the Surface of Ligand-Free Laser-Generated Gold Nanoparticles. Bioconjugate Chemistry. [Link]

-

Phenomenex. Oligonucleotide Purification. [Link]

-

PubMed. Characterisation of a modified oligonucleotide together with its synthetic impurities using accurate mass measurements. [Link]

-

Glen Research. Spacer Modifiers. [Link]

-

Bioneer Corporation. Oligonucleotide Synthesis. [Link]

Sources

- 1. Spacer Modified Oligonucleotide, Spacer Modification Oligo Synthesis [biosyn.com]

- 2. Gene Link - (Modified Oligonucleotides) Spacers [genelink.com]

- 3. trilinkbiotech.com [trilinkbiotech.com]

- 5. C12 Spacer Oligonucleotide Modification [biosyn.com]

- 6. C12 Spacer Oligonucleotide Modification Product [biosyn.com]

- 7. Spacer C12 Oligo Modifications from Gene Link [genelink.com]

- 8. Oligo Spacers: Your Flexible Friends | LGC, Biosearch Technologies [biosearchtech.com]

- 9. metabion.com [metabion.com]

- 10. biomers.net | Spacer - biomers.net Oligonucleotides [biomers.net]

- 11. Spacer 18 , HEG Hexaethylene Glycol Oligonucleotide Modification [biosyn.com]

- 13. Gene Link Modifications - Spacer 18 [genelink.com]

- 14. glenresearch.com [glenresearch.com]

- 15. blog.biosearchtech.com [blog.biosearchtech.com]

- 16. Oligonucleotide Purification: Phenomenex [phenomenex.com]

- 17. C3 Spacer Oligonucleotide Modification [biosyn.com]

- 18. Characterisation of a modified oligonucleotide together with its synthetic impurities using accurate mass measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Spacers [microsynth.com]

- 20. researchgate.net [researchgate.net]

- 21. idtdna.com [idtdna.com]

- 22. Cholesteryl TEG Modified Oligonculeotide [biosyn.com]

Properties of hydrophobic alkane spacers in DNA synthesis

An In-depth Technical Guide to Hydrophobic Alkane Spacers in DNA Synthesis

Abstract

Oligonucleotides are fundamental tools in molecular biology, diagnostics, and therapeutics. Their functionality can be significantly enhanced and tailored through chemical modifications. Among these, the incorporation of hydrophobic alkane spacers represents a critical strategy for modulating the physicochemical properties of DNA and RNA strands. This guide provides a comprehensive exploration of hydrophobic alkane spacers, detailing their structural characteristics, their impact on oligonucleotide behavior, and their practical applications in research and drug development. We will delve into the underlying principles governing their effects on hybridization, duplex stability, and interactions with cellular components, offering both theoretical insights and field-proven experimental protocols.

Introduction: Beyond the Canonical Bases

The versatility of synthetic oligonucleotides stems from our ability to modify their structure beyond the four canonical bases. These modifications can introduce novel functionalities, improve stability, and enhance therapeutic efficacy. Hydrophobic modifications, in particular, have garnered significant attention for their profound impact on molecular interactions. Hydrophobic alkane spacers, typically inserted as phosphoramidite reagents during solid-phase DNA synthesis, are non-nucleosidic linkers that introduce hydrocarbon chains into the oligonucleotide backbone. These seemingly simple additions can dramatically alter the behavior of the resulting DNA or RNA molecule.

The primary role of these spacers is to introduce hydrophobicity, a property that can be harnessed for a variety of purposes. For instance, attaching a hydrophobic group to an oligonucleotide can facilitate its interaction with cell membranes, potentially enhancing cellular uptake—a major hurdle in oligonucleotide therapeutics. Furthermore, the steric bulk and conformational flexibility of alkane chains can be used to control spacing between different functional elements within a complex oligonucleotide construct, such as in the design of molecular beacons or FRET probes.

The Chemistry and Structure of Alkane Spacers

Hydrophobic alkane spacers are typically introduced into an oligonucleotide sequence using phosphoramidite chemistry, the standard method for DNA synthesis. The most common spacers are based on simple alkane diols, such as propane-1,3-diol (C3 spacer), or longer chains like hexane-1,6-diol (C6 spacer) and dodecane-1,12-diol (C12 spacer). These are incorporated as phosphoramidite monomers, which can be coupled to the growing oligonucleotide chain at any desired position.

Common Alkane Spacers and Their Phosphoramidite Precursors

| Spacer Name | Chemical Structure of Spacer Arm | Common Phosphoramidite Precursor | Key Properties |

| C3 Spacer | -(CH₂)₃- | 3-(4,4'-Dimethoxytrityloxy)propyl-1-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite | Short, flexible, introduces minimal hydrophobicity. Often used as a simple linker. |

| C6 Spacer | -(CH₂)₆- | 6-(4,4'-Dimethoxytrityloxy)hexyl-1-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite | Increased hydrophobicity and flexibility compared to C3. |

| C12 Spacer | -(CH₂)₁₂- | 12-(4,4'-Dimethoxytrityloxy)dodecyl-1-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite | Significant hydrophobicity, can promote self-assembly or membrane interaction. |

Workflow: Incorporation of a C6 Spacer during Solid-Phase DNA Synthesis

The following diagram illustrates the key steps in the phosphoramidite cycle for incorporating a C6 spacer.

Caption: Phosphoramidite cycle for C6 spacer incorporation.

Impact of Alkane Spacers on Oligonucleotide Properties

The introduction of a non-nucleosidic alkane spacer can have a range of predictable and exploitable effects on the resulting oligonucleotide.

Duplex Stability and Melting Temperature (Tm)

A common misconception is that these spacers are merely inert fillers. In reality, they can significantly influence the stability of a DNA duplex.

-

Destabilizing Effect: Generally, inserting a non-pairing spacer into a duplex will decrease its melting temperature (Tm). This is because the spacer cannot form hydrogen bonds with a complementary base, thus disrupting the continuous stacking interactions of the helix. The magnitude of this destabilization is dependent on the length of the spacer and its position within the sequence. A spacer in the middle of a sequence will have a more pronounced effect than one at the end.

-

Probing DNA Bending and Flexibility: The flexibility of alkane spacers can be used to study the energetic costs of DNA bending and kinking. By incorporating spacers of varying lengths, researchers can force or relieve strain in DNA structures.

Hybridization Kinetics

The rate at which an oligonucleotide binds to its complementary target can be modulated by alkane spacers. A long, flexible spacer can act as a "hinge," potentially increasing the rate of nucleation by allowing the flanking nucleotide sequences to more freely sample conformational space and find their binding partners.

Cellular Uptake and Hydrophobicity

For therapeutic applications, getting the oligonucleotide inside the target cell is paramount. The hydrophobic nature of alkane spacers can be leveraged to improve cellular uptake.

-

Membrane Interactions: Longer alkane chains (e.g., C12) can transiently insert into the lipid bilayer of cell membranes, increasing the local concentration of the oligonucleotide at the cell surface and promoting uptake.

-

Lipid Nanoparticle (LNP) Formulation: When formulating oligonucleotides into LNPs, hydrophobic modifications can influence drug loading and the stability of the final particle.

Key Applications in Research and Drug Development

The unique properties conferred by hydrophobic alkane spacers make them valuable tools in a variety of applications.

Spacing and Structural Probes

-

Molecular Beacons: In molecular beacons, a C3 or C6 spacer can be used to separate the fluorophore and quencher from the stem-loop structure, optimizing quenching efficiency and signal-to-noise ratio upon hybridization.

-

DNA Nanotechnology: Alkane spacers can serve as flexible joints in DNA origami and other nanostructures, allowing for the creation of more complex and dynamic assemblies.

Enhancing Nuclease Resistance

While the phosphodiester backbone is the primary site of nuclease attack, the introduction of a non-nucleosidic spacer can locally distort the DNA structure, making it a less favorable substrate for some nucleases and thereby increasing the oligonucleotide's in vivo half-life.

Tethering and Surface Immobilization

Hydrophobic spacers can be used to tether oligonucleotides to hydrophobic surfaces, a common requirement in the fabrication of DNA microarrays and biosensors. The length of the spacer can be adjusted to control the distance of the oligonucleotide from the surface, which can be critical for minimizing steric hindrance and ensuring efficient hybridization.

Experimental Protocol: Measuring the Impact of a C6 Spacer on Duplex Stability

This protocol outlines a standard method for determining the change in melting temperature (ΔTm) of a DNA duplex upon incorporation of a C6 spacer.

Materials

-

Purified control oligonucleotide (e.g., 20-mer)

-

Purified C6-spacer-modified oligonucleotide (same sequence with a central C6 spacer)

-

Purified complementary oligonucleotide

-

Annealing buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.2)

-

UV-Vis spectrophotometer with a temperature-controlled cuvette holder (peltier)

Methodology

-

Resuspend Oligonucleotides: Resuspend all lyophilized oligonucleotides in the annealing buffer to a stock concentration of 100 µM.

-

Quantify Oligonucleotides: Measure the absorbance at 260 nm (A260) of each stock solution to determine the precise concentration using their respective extinction coefficients.

-

Prepare Duplex Samples:

-

For the control duplex, mix equal molar amounts of the control oligonucleotide and its complement to a final concentration of 1 µM in a total volume of 200 µL of annealing buffer.

-

For the spacer-modified duplex, mix equal molar amounts of the C6-spacer oligonucleotide and its complement to the same final concentration and volume.

-

-

Annealing: Heat all samples to 95°C for 5 minutes and then allow them to cool slowly to room temperature over 1 hour to ensure proper duplex formation.

-

Melting Curve Analysis:

-

Transfer each sample to a quartz cuvette.

-

Place the cuvette in the spectrophotometer's thermal cycler.

-

Monitor the absorbance at 260 nm as the temperature is increased from 25°C to 95°C at a rate of 1°C/minute.

-

-

Data Analysis:

-

Plot absorbance versus temperature.

-

The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated. This corresponds to the peak of the first derivative of the melting curve.

-

Calculate the ΔTm by subtracting the Tm of the spacer-modified duplex from the Tm of the control duplex.

-

Expected Results

The duplex containing the C6 spacer is expected to have a lower Tm than the control duplex. The magnitude of the decrease will depend on the sequence context, but a drop of 3-7°C is typical for a centrally located C6 spacer in a 20-mer duplex.

Conclusion and Future Outlook

Hydrophobic alkane spacers are more than just passive linkers; they are versatile chemical tools that allow for the rational design of oligonucleotides with tailored properties. From fine-tuning duplex stability to enhancing cellular delivery, the applications of these modifications are vast and continue to expand. As our understanding of the interplay between hydrophobicity, structure, and function deepens, we can expect to see the development of novel spacers with even more sophisticated capabilities, further pushing the boundaries of what is possible in oligonucleotide-based diagnostics and therapeutics. The principles and protocols outlined in this guide provide a solid foundation for researchers and developers looking to harness the power of hydrophobic modifications in their own work.

References

-

Hall, A., et al. (2004). Hydrophobic C6-alkyne modification of siRNAs for the delivery by transfection and lipid-based nanoparticles. Nucleic Acids Research. Available at: [Link]

An In-depth Technical Guide to 5'-Amino-Modifier C12 CE-Phosphoramidite: Properties, Applications, and Protocols

Executive Summary

This technical guide provides a comprehensive overview of 5'-Amino-Modifier C12 CE-Phosphoramidite, a critical reagent in nucleic acid chemistry for the functionalization of synthetic oligonucleotides. We will delve into its fundamental chemical properties, mechanism of action during automated oligonucleotide synthesis, and its pivotal role in downstream applications ranging from diagnostics to therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols for the successful incorporation and utilization of this versatile chemical modifier. We will explore not only the "how" but the "why" behind experimental choices, ensuring a robust understanding of the entire workflow, from synthesis to final conjugate purification.

Fundamental Properties of 5'-Amino-Modifier C12 CE-Phosphoramidite

The successful application of any chemical reagent begins with a thorough understanding of its fundamental properties. These characteristics dictate its handling, storage, and reactivity.

Chemical Identity

5'-Amino-Modifier C12 CE-Phosphoramidite is known by several names, including 12-(4,4'-Dimethoxytrityloxy)dodecyl-1-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite. Its core identity is defined by the following key metrics.

| Property | Value | Source(s) |

| CAS Number | 158665-27-1 | [1][2] |

| Molecular Formula | C₄₂H₆₁N₂O₅P | [2][3] |

| Molecular Weight | 704.93 g/mol | [1][2][3] |

| Appearance | Colorless oily matter | [1] |

| Purity | Typically >95% by HPLC | [1] |

Physicochemical Characteristics

-

Solubility : Soluble in standard DNA synthesis solvents such as acetonitrile.

-

Stability and Storage : As a phosphoramidite, this reagent is sensitive to moisture and oxidation. It must be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures, typically -20°C, to prevent degradation and ensure high coupling efficiency during synthesis.[1]

Mechanism and Rationale for Use

The structure of 5'-Amino-Modifier C12 CE-Phosphoramidite is intelligently designed with three key functional domains that dictate its utility in oligonucleotide synthesis and modification.

The Cyanoethyl Phosphoramidite (CEP) Moiety

The (2-cyanoethyl)-N,N-diisopropylphosphoramidite group is the reactive engine of the molecule.[4][5] This is the standard chemistry used in automated solid-phase oligonucleotide synthesis. During the coupling step of the synthesis cycle, the phosphoramidite is activated (typically by an acidic azole catalyst like tetrazole) and reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain attached to the solid support. This forms a stable phosphite triester linkage. The diisopropylamino and cyanoethyl groups serve as protecting groups during this process.

The Dodecyl (C12) Spacer Arm

The 12-carbon aliphatic chain serves as a long, flexible spacer.[6][7] This spacer is critical for many applications as it physically separates the terminal functional group from the oligonucleotide sequence. This separation minimizes steric hindrance, which is crucial when conjugating bulky molecules like fluorescent dyes, proteins, or when attaching the oligonucleotide to a surface.[8][9] The length of this spacer can significantly influence the functionality of the final conjugate, for instance, by preventing the quenching of a fluorescent tag by its proximity to the nucleic acid bases.[8]

The Terminal Amino Group and its Protecting Group

The molecule is terminated with a primary amine, which is the key functional handle for post-synthesis modifications. During synthesis, this amine is protected to prevent unwanted side reactions. The most common protecting group is the dimethoxytrityl (DMT) group[2][10], although monomethoxytrityl (MMT) is also used.[8] The DMT group is acid-labile and is cleaved at the end of the synthesis, typically during the final deprotection step, to reveal the reactive primary amine. This amine is then available for conjugation with a wide array of molecules.[6][9]

Core Applications in Research and Drug Development

The primary function of Amino-Modifier C12 is to introduce a reactive primary amine at the 5'-terminus of an oligonucleotide.[9][11][12] This functionalized oligonucleotide becomes a versatile platform for a multitude of applications.

-

Diagnostic Probes : The terminal amine is commonly used to attach fluorophores and quenchers for the creation of probes used in quantitative PCR (qPCR), fluorescence in situ hybridization (FISH), and other nucleic acid detection assays.

-

Affinity Purification and Immobilization : Biotin can be conjugated to the amine, allowing for strong and specific binding to streptavidin-coated surfaces or beads. This is fundamental for affinity pull-down assays and for immobilizing oligonucleotides on biosensor surfaces or microarrays.[7]

-

Oligonucleotide-Drug Conjugates : The amine serves as an attachment point for small molecule drugs, peptides, or proteins. This enables the development of targeted therapeutics where the oligonucleotide acts as a guiding agent (e.g., an aptamer or antisense oligo) to deliver a payload to specific cells or tissues.

-

Biophysical Studies : Attaching specific labels allows for the study of nucleic acid structure, dynamics, and interactions with other molecules.

Experimental Protocols and Workflows

The following protocols represent a standard workflow for creating and purifying a labeled oligonucleotide using 5'-Amino-Modifier C12 CE-Phosphoramidite.

Workflow Overview

The overall process involves the automated synthesis of the amino-modified oligonucleotide, followed by post-synthetic conjugation to a label of interest, and finally, purification of the desired conjugate.

Caption: Overall workflow from synthesis to final QC.

Protocol: Post-Synthesis Conjugation of an NHS-Ester Dye

This protocol describes the common procedure for labeling the terminal primary amine with an N-hydroxysuccinimide (NHS) ester-activated molecule, such as a fluorescent dye.

Rationale: NHS esters are highly reactive towards primary amines at slightly alkaline pH (8.0-9.0), forming a stable and irreversible amide bond.[9] Using a buffer in this pH range ensures the amine is deprotonated and nucleophilic while minimizing hydrolysis of the NHS ester. Anhydrous DMSO or DMF is used to dissolve the NHS ester, as the ester is highly susceptible to hydrolysis in aqueous environments.[13]

Materials:

-

5'-Amino-Modified Oligonucleotide, deprotected and desalted (lyophilized).

-

NHS-Ester Dye (e.g., Cy5-NHS ester), stored in a desiccator.

-

Anhydrous Dimethyl Sulfoxide (DMSO).[14]

-

Conjugation Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate, pH 8.5.[14]

-

Nuclease-free water.

-

Microcentrifuge tubes.

Procedure:

-

Prepare Conjugation Buffer : Prepare a 0.1 M sodium bicarbonate or borate buffer and adjust the pH to 8.5 using HCl or NaOH.[14] Storing aliquots at -20°C can help maintain pH stability.[14]

-

Dissolve Oligonucleotide : Dissolve the lyophilized amino-modified oligonucleotide in the conjugation buffer to a known concentration (e.g., 1-5 mM).

-

Prepare NHS-Ester Stock : Immediately before use, dissolve the NHS-ester dye in anhydrous DMSO to a high concentration (e.g., 10 mg/mL).[15] It is critical to minimize moisture exposure.[14]

-

Set up Reaction : In a microcentrifuge tube, combine the dissolved oligonucleotide and the NHS-ester stock solution. A molar excess of the NHS ester (typically 5-10 fold) is recommended to drive the reaction to completion.

-

Incubate : Vortex the mixture gently and incubate at room temperature for 2-4 hours, or overnight, protected from light.[15]

-

Purification : After incubation, the labeled oligonucleotide must be purified from excess unreacted dye and unlabeled oligonucleotide. Common methods include:

-

Ethanol Precipitation : This method removes most, but not all, of the free dye.[13][14] Add 1/10th volume of 3 M sodium acetate and 3 volumes of cold ethanol, incubate at -20°C for at least 30 minutes, centrifuge, wash the pellet with 70% ethanol, and resuspend.[13]

-

Reverse-Phase HPLC : This is the preferred method for achieving high purity, as it can effectively separate the more hydrophobic labeled oligonucleotide from the unlabeled one and the free dye.[13]

-

Quality Control

The success of the synthesis and conjugation should always be verified.

-

Mass Spectrometry (MALDI-TOF or ESI) : This is the definitive method to confirm the identity of the final product. The observed molecular weight should match the theoretical mass of the oligonucleotide plus the mass of the C12-amino modifier and the conjugated label.

-

Analytical HPLC/UPLC : This technique assesses the purity of the final product, showing the percentage of the desired conjugate versus any unreacted starting materials or side products.

Troubleshooting

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low Conjugation Efficiency | 1. Hydrolyzed NHS ester. 2. Incorrect buffer pH (too low). 3. Insufficient molar excess of label. 4. Reactive amines in buffer (e.g., Tris). | 1. Use fresh, anhydrous DMSO and a new vial of NHS ester. 2. Verify buffer pH is between 8.0-9.0. 3. Increase the molar excess of the NHS ester. 4. Ensure buffer is free of primary amines; use bicarbonate or borate.[13] |

| No Product Detected by Mass Spec | 1. Failure of C12-modifier to couple during synthesis. 2. Degradation of the oligonucleotide. | 1. Check the efficiency of the final coupling step on the synthesizer (trityl monitoring). Use fresh phosphoramidite. 2. Ensure proper handling and deprotection conditions were used. |

| Multiple Peaks in HPLC Profile | 1. Incomplete reaction. 2. Degradation of the dye or oligo. 3. Isomers of the conjugated dye. | 1. Increase reaction time or molar excess of the label. 2. Protect the reaction from light; ensure mild conditions. 3. This can be normal for some dyes; check the supplier's literature. |

References

-

GENERAL PROCEDURE FOR LABELLING OF AMINO-MODIFIED OLIGONUCLEOTIDES. (n.d.). Glen Research. Retrieved January 16, 2026, from [Link]

-

Spacer C12 CE Phosphoramidite. (n.d.). Glen Research. Retrieved January 16, 2026, from [Link]

-

5'-Amino-Modifier C12. (n.d.). Glen Research. Retrieved January 16, 2026, from [Link]

-

5' Amino Modifier C12. (n.d.). Eurogentec. Retrieved January 16, 2026, from [Link]

-

Amino-Modifier C12 - Oligo Synthesis. (n.d.). Cambio. Retrieved January 16, 2026, from [Link]

-

C12 Spacer phosphoramidite. (n.d.). BIONEER. Retrieved January 16, 2026, from [Link]

-

Spacer & Linker Phosphoramidites Manufacturer. (n.d.). Huaren Science. Retrieved January 16, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. glenresearch.com [glenresearch.com]

- 3. C12 Spacer phosphoramidite [eng.bioneer.com]

- 4. 2-シアノエチル N,N-ジイソプロピルクロロホスホルアミダイト Cl 13.5-15.5 % | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite 89992-70-1 [sigmaaldrich.com]

- 6. 5' Amino Modifier C12 - 1 modification [eurogentec.com]

- 7. genelink.com [genelink.com]

- 8. 5'-MMT-Amino Modifier C12 CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]

- 9. Amino C12-5' Oligo Modifications from Gene Link [genelink.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. glenresearch.com [glenresearch.com]

- 12. Cambio - Excellence in Molecular Biology [cambio.co.uk]

- 13. Labeling of Amino-Modified Oligonucleotides with Dye NHS Esters | AAT Bioquest [aatbio.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. glenresearch.com [glenresearch.com]

A Senior Application Scientist's Guide to Understanding Steric Hindrance in Oligonucleotide Hybridization

For Researchers, Scientists, and Drug Development Professionals

Foreword

Oligonucleotide hybridization, the elegant process of two complementary single-stranded nucleic acid molecules forming a stable duplex, underpins a significant portion of modern molecular biology and targeted therapeutics. From the diagnostic power of microarrays and qPCR to the therapeutic promise of antisense oligonucleotides (ASOs) and siRNA, the efficiency and specificity of this fundamental interaction are paramount. However, the idealized vision of seamless Watson-Crick base pairing is often complicated by a formidable and frequently underestimated adversary: steric hindrance.

This in-depth technical guide is crafted from the perspective of a senior application scientist, blending foundational theory with field-tested insights. We will move beyond textbook definitions to dissect the nuanced ways in which steric hindrance manifests, its profound impact on experimental outcomes, and, most importantly, provide robust, actionable strategies to mitigate its effects. For the researcher striving for reproducible data and the drug developer aiming for potent therapeutics, a comprehensive understanding of steric hindrance is not a mere academic exercise—it is a critical component of success.

Part 1: Deconstructing Steric Hindrance in Oligonucleotide Hybridization

The Core Concept: A Matter of Molecular Crowding

In the context of oligonucleotide hybridization, steric hindrance refers to the physical impediment of duplex formation due to the spatial arrangement of molecules. This "molecular crowding" can prevent the necessary close contact and precise alignment required for the hydrogen bonds of base pairs to form efficiently. The consequences are significant, leading to reduced hybridization rates, decreased duplex stability, and ultimately, compromised assay performance or therapeutic efficacy.

The sources of steric hindrance are varied and can be broadly categorized as follows:

-

Surface-Induced Hindrance: In solid-phase applications like microarrays, biosensors, and next-generation sequencing, oligonucleotide probes are tethered to a surface. If the probe density is too high, the oligonucleotides are packed too closely together, creating a physical barrier that limits the accessibility of target molecules to the binding sites.[1][2] This can lead to a situation where only a fraction of the immobilized probes are available for hybridization.[2]

-

Intrinsic Structural Hindrance: Both probe and target oligonucleotides can possess complex secondary structures, such as hairpins and stem-loops.[3] These intramolecular folds can sequester the complementary sequence, making it unavailable for hybridization.[3][4] The energy required to disrupt this existing structure before hybridization can occur presents a significant kinetic and thermodynamic barrier.[5]

-

Extrinsic Molecular Hindrance: The presence of other molecules can physically block the hybridization site. In a cellular environment, this can include RNA-binding proteins or other components of the cellular machinery.[6] For modified oligonucleotides used as therapeutics or probes, bulky labels such as fluorophores or drug conjugates can also sterically interfere with the hybridization process.[7]

The Biophysical Consequences: A Tale of Kinetics and Thermodynamics

Oligonucleotide hybridization is governed by fundamental principles of thermodynamics and kinetics.[8] Steric hindrance disrupts this delicate balance in several ways:

-

Thermodynamic Penalty: The formation of a stable duplex is an energetically favorable process. Steric hindrance introduces an energetic penalty, making the hybridized state less stable. This is reflected in a less favorable change in Gibbs free energy (ΔG) for the hybridization event.

-

Kinetic Barrier: Steric hindrance increases the activation energy required for hybridization to occur. This slows down the rate of association (k_on) between the probe and target, meaning it takes longer to reach equilibrium.[2][7] In many experimental protocols with fixed incubation times, this can lead to an underestimation of the true amount of target present.

Part 2: The Impact of Steric Hindrance Across Key Applications

Uncontrolled steric hindrance can have a detrimental impact on a wide range of oligonucleotide-based technologies.

Microarrays and Surface-Based Biosensors

For surface-based assays, probe density is a critical parameter that must be optimized.[9]

| Probe Density | Hybridization Efficiency | Signal-to-Noise Ratio | Dynamic Range |

| Low | Suboptimal due to low capture capacity. | Low | Narrow |

| Optimal | High, with maximal target binding. | High | Wide |

| High (Sterically Hindered) | Reduced, as probes block each other.[2] | Decreased due to non-specific interactions. | Compressed, as the signal saturates prematurely. |

Table 1: The critical role of probe density in microarray performance.

Studies have shown that the highest hybridization yields are often achieved at approximately 50% of the maximum possible probe concentration on a surface.[1]

Antisense Oligonucleotides (ASOs) and RNAi Therapeutics

The success of ASOs and siRNAs relies on their ability to bind to a specific target mRNA within the complex milieu of the cell.[10][11] These therapeutic oligonucleotides can act through two primary mechanisms:

-

RNase H-mediated degradation: The ASO binds to the target mRNA, and the resulting DNA-RNA hybrid is recognized and cleaved by the enzyme RNase H.

-

Steric Blockade: The ASO binds to the mRNA and physically prevents the translational machinery (ribosomes) from accessing the start codon or proceeding along the transcript.[11][12]

In both cases, the accessibility of the target site on the mRNA is crucial.[6] The secondary and tertiary structures of the mRNA, as well as associated proteins, can create significant steric hindrance, preventing the therapeutic oligonucleotide from binding and exerting its effect.[6]

Polymerase Chain Reaction (PCR) and Quantitative PCR (qPCR)

In PCR and qPCR, the efficiency of primer annealing to the template DNA is a cornerstone of successful amplification. Complex secondary structures within the DNA template, particularly in GC-rich regions, can sterically hinder primer binding.[13] This can lead to:

-

Delayed amplification (higher Cq values)

-

Reduced amplification efficiency

-

Complete amplification failure

Various PCR inhibitors can also exert their effects through steric hindrance, either by binding to the DNA template or the polymerase itself.[13][14]

Part 3: Field-Proven Protocols for Mitigating Steric Hindrance

A proactive and systematic approach is essential for diagnosing and overcoming the challenges posed by steric hindrance.

Protocol: Optimizing Probe Density on Solid Supports

This protocol provides a framework for determining the optimal probe density for surface-based applications.

Objective: To identify the probe concentration that yields the highest hybridization signal without significant steric hindrance.

Materials:

-

Amine-reactive solid support (e.g., glass slide, biosensor chip)

-

A series of dilutions of your amine-modified oligonucleotide probe

-

Fluorescently labeled complementary target oligonucleotide

-

Appropriate hybridization and wash buffers

Methodology:

-

Probe Immobilization: Spot the different concentrations of the amine-modified probe onto the reactive surface. Allow the coupling reaction to proceed to completion.

-

Blocking: Block any remaining reactive sites on the surface to prevent non-specific binding of the target.

-

Hybridization: Incubate the surface with a solution of the fluorescently labeled target oligonucleotide at a saturating concentration.

-

Washing: Perform a series of washes of increasing stringency to remove non-specifically bound target.

-

Signal Quantification: Measure the fluorescence intensity at each spot corresponding to a different probe concentration.

-

Data Analysis: Plot the fluorescence signal as a function of the probe immobilization concentration. The optimal concentration is typically at the peak of this curve, just before the signal begins to plateau or decrease due to steric hindrance.

Workflow for Probe Density Optimization

Caption: A streamlined workflow for optimizing surface probe density.

Protocol: Enhancing Accessibility with Linkers and Spacers

For surface-immobilized probes, the use of a spacer molecule between the probe and the surface can significantly reduce steric hindrance.[15][16]

Objective: To increase the distance of the probe from the surface, thereby improving its accessibility to the target.

Key Considerations for Spacer Design:

-

Length: The optimal spacer length is often in the range of 30-60 atoms.[17] Studies have shown that a spacer of at least 40 atoms can lead to a dramatic increase in hybridization yield.[1]

-

Flexibility: A flexible spacer allows the probe to adopt a more favorable orientation for hybridization.

-

Hydrophilicity: Hydrophilic spacers, such as polyethylene glycol (PEG), can help to prevent non-specific adsorption of the probe to the surface.[16]

-

Charge: Both positively and negatively charged groups within the spacer can diminish hybridization yield, so neutral spacers are often preferred.[1]

Experimental Approach:

Synthesize or procure your oligonucleotide probe with different spacer chemistries and lengths. Then, repeat the probe density optimization protocol for each spacer variant to identify the combination that provides the best performance.

Logical Relationship of Spacers in Mitigating Steric Hindrance

Sources

- 1. Steric factors influencing hybridisation of nucleic acids to oligonucleotide arrays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The effect of surface probe density on DNA hybridization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DSpace [open.bu.edu]

- 4. The impact of nucleic acid secondary structure on PNA hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Effects of RNA secondary structure on cellular antisense activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Kinetics and dynamics of oligonucleotide hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [PDF] The effect of surface probe density on DNA hybridization. | Semantic Scholar [semanticscholar.org]

- 10. Antisense Oligonucleotides: An Emerging Area in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Challenges and Strategies of Antisense Oligonucleotide Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ojp.gov [ojp.gov]

- 14. PCR inhibition in qPCR, dPCR and MPS—mechanisms and solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. trilinkbiotech.com [trilinkbiotech.com]

- 16. Spacer Modified Oligonucleotide, Spacer Modification Oligo Synthesis [biosyn.com]

- 17. Efficient self-assembly of DNA-functionalized fluorophores and gold nanoparticles with DNA functionalized silicon surfaces: the effect of oligomer spacers - PMC [pmc.ncbi.nlm.nih.gov]

The Architect of Synthesis: An In-depth Technical Guide to Phosphoramidite Chemistry for Oligonucleotide Modification

For researchers, scientists, and drug development professionals, the precise construction of synthetic oligonucleotides is a cornerstone of innovation. From diagnostic probes and PCR primers to the sophisticated architectures of antisense therapies and siRNA, the ability to dictate the sequence and chemical identity of nucleic acids is paramount. The engine driving this capability is phosphoramidite chemistry, a robust and elegant method that has stood as the gold standard for nearly four decades.[1]

This guide provides an in-depth exploration of phosphoramidite chemistry, moving beyond a simple recitation of steps to illuminate the underlying chemical principles and strategic considerations essential for the successful synthesis of modified oligonucleotides. Herein, we dissect the causality behind experimental choices, offering field-proven insights to empower researchers in their pursuit of novel molecular tools and therapeutics.

Foundational Principles: The Elegance of Controlled Chemistry

Prior to the advent of phosphoramidite chemistry in 1981, oligonucleotide synthesis was fraught with limitations, including low yields, significant sequence errors, and a predisposition to strand damage due to unstable intermediates.[1] The genius of the phosphoramidite approach lies in its exquisite control over the reactive nucleotide monomers, achieved through the strategic use of protecting groups.[1][2]

A standard nucleoside phosphoramidite is a marvel of chemical engineering, featuring several key protective moieties that ensure the reaction proceeds only when and where desired[1]:

-

5'-Hydroxyl Protection: A dimethoxytrityl (DMT) group shields the 5'-hydroxyl group, preventing unwanted polymerization. This acid-labile group is selectively removed at the beginning of each synthesis cycle to allow for chain extension.[1][3]

-

Phosphorus Protection: A 2-cyanoethyl group protects the phosphite triester, which is later converted to a more stable phosphate backbone. This group is easily removed under mild alkaline conditions during final deprotection.[1][4]

-

Exocyclic Amine Protection: The exocyclic amino groups of adenine (A), cytosine (C), and guanine (G) are protected with acyl groups (e.g., benzoyl for A and C, isobutyryl for G) to prevent side reactions during the coupling step.[2] Thymine (T) and Uracil (U) typically do not require this protection.[2][5]

-

Diisopropylamino Group: This bulky group on the phosphorus atom serves as a leaving group during the coupling reaction, activated by a weak acid to facilitate the formation of the internucleotide linkage.[1]

This strategic protection renders the phosphoramidite monomers stable for storage but highly reactive under specific, controlled conditions, enabling the high fidelity and efficiency that defines modern oligonucleotide synthesis.[]

The Synthesis Engine: A Four-Step Cyclical Workflow

Automated solid-phase oligonucleotide synthesis is the workhorse of modern molecular biology, relying on a repetitive four-step cycle to add one nucleotide at a time to a growing chain anchored to a solid support, typically controlled pore glass (CPG).[7][8][9] This solid-phase approach is advantageous as it allows for the simple washing away of excess reagents and byproducts after each step, eliminating the need for complex purification at each cycle.[1][9] The synthesis proceeds in the 3' to 5' direction, opposite to biological DNA synthesis.[4][9]

The four core steps of the phosphoramidite synthesis cycle are:

-

Detritylation (Deblocking): The cycle begins with the removal of the acid-labile 5'-DMT protecting group from the nucleoside bound to the solid support. This is typically achieved by treating the column with a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane.[3][10] This step exposes the 5'-hydroxyl group, making it available for the subsequent coupling reaction. The orange-colored trityl cation released during this step can be quantified spectrophotometrically to monitor the efficiency of each coupling cycle in real-time.[3][11]

-

Coupling (Activation): The next phosphoramidite monomer, along with an activator, is delivered to the synthesis column. The activator, a weak acid such as tetrazole or a derivative like 5-(ethylthio)-1H-tetrazole (ETT), protonates the nitrogen of the diisopropylamino group on the phosphoramidite.[10][] This makes the phosphorus atom highly electrophilic and susceptible to nucleophilic attack by the free 5'-hydroxyl group of the support-bound nucleoside.[][13][14] This reaction forms a trivalent phosphite triester linkage with near-instantaneous reaction kinetics and efficiencies typically exceeding 99%.[1]

-

Capping: Because the coupling reaction is not 100% efficient, a small percentage of the 5'-hydroxyl groups on the growing oligonucleotide chains will remain unreacted.[1] To prevent these "failure sequences" from participating in subsequent cycles and generating deletion mutants (n-1 sequences), a capping step is introduced.[8][] A capping solution, typically a mixture of acetic anhydride and 1-methylimidazole, acetylates the unreacted 5'-hydroxyl groups, rendering them inert to further chain elongation.[4]

-

Oxidation: The newly formed phosphite triester linkage is unstable and susceptible to cleavage. To create a more stable phosphodiester bond, an oxidation step is performed.[] A solution of iodine in a mixture of tetrahydrofuran, pyridine, and water is introduced, which rapidly oxidizes the trivalent phosphite triester to a stable pentavalent phosphate triester.[3] For the synthesis of phosphorothioate oligonucleotides, which have a sulfur atom replacing one of the non-bridging oxygens in the phosphate backbone, this oxidation step is replaced with a sulfurization step using a sulfur-transfer reagent.[3][16]

This four-step cycle is repeated for each nucleotide in the desired sequence.

Caption: The four-step phosphoramidite oligonucleotide synthesis cycle.

Introducing Chemical Diversity: Strategies for Oligonucleotide Modification

The true power of phosphoramidite chemistry lies in its remarkable versatility, allowing for the incorporation of a vast array of chemical modifications to enhance the properties of oligonucleotides for specific applications.[17] These modifications can improve nuclease resistance, increase binding affinity, facilitate cellular uptake, or introduce novel functionalities such as fluorescent labels or reactive groups.[18][19]

Modifications can be broadly categorized based on the site of alteration: the phosphate backbone, the sugar moiety, or the nucleobase.

Backbone Modifications

Altering the phosphodiester backbone is a common strategy to enhance nuclease resistance and modulate pharmacokinetic properties.[20]

-

Phosphorothioates (PS): This is the most common backbone modification, where a non-bridging oxygen atom is replaced by a sulfur atom.[][22] This is achieved by replacing the standard iodine oxidation step with a sulfurization step in each synthesis cycle.[3] Phosphorothioates exhibit excellent nuclease resistance and are a hallmark of many antisense oligonucleotide drugs.[][22]

-

Peptide Nucleic Acids (PNA) and Morpholinos (PMO): These represent more radical departures from the natural backbone, where the entire sugar-phosphate backbone is replaced with a peptide-like or morpholino structure, respectively.[][23] These modifications confer complete resistance to nucleases and can have unique hybridization properties.[23]

Sugar Modifications

Modifications at the 2'-position of the ribose sugar are particularly important for enhancing binding affinity to target RNA and increasing nuclease stability.[19][20]

-

2'-O-Methyl (2'-OMe): The addition of a methyl group to the 2'-hydroxyl of the ribose is a widely used modification that increases both nuclease resistance and binding affinity.[]

-

2'-O-Methoxyethyl (2'-MOE): This modification provides even greater nuclease resistance and binding affinity compared to 2'-OMe and is a key feature of several successful antisense drugs.[22]

-

2'-Fluoro (2'-F): The substitution of the 2'-hydroxyl with a fluorine atom also enhances binding affinity and nuclease stability.[22]

-

Locked Nucleic Acid (LNA): LNA features a methylene bridge that "locks" the ribose ring in an A-form conformation, leading to a dramatic increase in thermal stability and binding affinity when hybridized to a complementary strand.[18]

Base and Termini Modifications

Modifications to the nucleobases or the termini of the oligonucleotide can introduce a wide range of functionalities.

-

Fluorescent Dyes and Quenchers: Phosphoramidites containing fluorescent dyes (e.g., FAM, Cy3, Cy5) or quenchers are routinely used to synthesize probes for applications like quantitative PCR (qPCR) and fluorescence in situ hybridization (FISH).[24] These are typically added at the 5' or 3' terminus.

-

Biotin and Amino-Modifiers: Biotin can be incorporated to facilitate purification or immobilization of the oligonucleotide.[25] Amino-modifiers introduce a primary amine, which can be used for subsequent conjugation to other molecules like peptides or proteins.[26] These are available as phosphoramidites for internal or 5'-labeling, or on solid supports for 3'-labeling.[26]

-

Conjugates: Molecules like N-acetylgalactosamine (GalNAc) can be conjugated to oligonucleotides to enhance targeted delivery to specific cell types, significantly improving their therapeutic efficacy.[]

The incorporation of these modified phosphoramidites generally follows the standard synthesis cycle, although coupling times may need to be extended for bulkier modifiers to ensure high efficiency.[3]

From Synthesis to Application: Post-Synthesis Processing

Once the automated synthesis is complete, the oligonucleotide is still attached to the solid support and fully protected.[27] Several crucial steps are required to yield a biologically active molecule.

Cleavage and Deprotection

The first step is to cleave the oligonucleotide from the solid support and remove the remaining protecting groups from the phosphate backbone and the nucleobases.[27] This is typically a one-step process achieved by incubating the solid support in a basic solution.[5][28]

-

Standard Deprotection: Concentrated aqueous ammonium hydroxide is the traditional reagent, typically requiring heating at 55-65°C for several hours.[5][29]

-

Mild and Ultra-Mild Deprotection: Many modified oligonucleotides, especially those containing fluorescent dyes, are sensitive to harsh alkaline conditions.[27] For these, milder deprotection strategies are employed, such as using aqueous methylamine (AMA) or gaseous ammonia, which can significantly reduce deprotection times and temperatures.[29][30][31] The choice of exocyclic amine protecting groups on the standard phosphoramidites (e.g., acetyl-dC instead of benzoyl-dC) is also critical for compatibility with these milder conditions.[2][29]

The final 5'-DMT group can either be removed on the synthesizer (DMT-off) or left on (DMT-on) to aid in purification.[3][27]

Purification and Quality Control

Crude synthetic oligonucleotides contain the full-length product as well as failure sequences and byproducts from the chemical reactions.[32] Purification is essential to ensure the reproducibility of downstream applications.[32]

| Purification Method | Principle | Best Suited For | Purity |

| Desalting | Size exclusion chromatography to remove salts and small molecule impurities. | Short oligos (<35 bases) for non-critical applications like PCR. | ~80-90% |

| Reverse-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. Excellent for DMT-on purification. | High-purity oligos, especially those with hydrophobic modifications. | >95% |

| Ion-Exchange HPLC (IE-HPLC) | Separation based on charge (phosphate backbone). | High-purity, long oligos. Resolves n-1 from full-length product. | >98% |

| Polyacrylamide Gel Electrophoresis (PAGE) | Separation based on size and charge. | High-purity, long oligos (>50 bases). | >99% |

Table 1. Common methods for oligonucleotide purification.

Quality Control is typically performed using a combination of techniques:

-

UV-Vis Spectrophotometry: To determine oligonucleotide concentration.

-

Mass Spectrometry (MS): To confirm the molecular weight and integrity of the final product.[33]

-

Analytical HPLC or Capillary Electrophoresis (CE): To assess the purity of the final product.[33]

Troubleshooting Common Synthesis and Modification Issues

While modern automated synthesis is highly reliable, issues can arise. A systematic approach to troubleshooting is key to identifying and resolving problems.

| Issue | Potential Cause(s) | Troubleshooting Steps |

| Low Coupling Efficiency (Low Trityl Signal) | - Poor quality reagents (moisture contamination).- Inefficient activator.- Depleted phosphoramidite. | - Use fresh, anhydrous reagents.- Check activator and phosphoramidite bottle levels.- Increase coupling time for modified amidites. |

| Low Overall Yield with Good Trityl Signal | - Incomplete cleavage from support.- Incomplete deprotection.- Loss during purification. | - Increase cleavage/deprotection time or temperature.- Optimize purification protocol.- Check solid support for degradation.[34] |

| Presence of n-1 Sequences | - Inefficient coupling.- Incomplete capping. | - Optimize coupling efficiency (see above).- Ensure capping reagents are fresh and active. |

| Degradation of Modified Oligonucleotides | - Deprotection conditions are too harsh for the modification. | - Use a milder deprotection strategy (e.g., AMA, gaseous ammonia).- Ensure base-labile protecting groups were used during synthesis if necessary.[31][34] |

| Backpressure Issues on Synthesizer | - Frit clogging.- Swelling of solid support.- Aggregation of growing oligo chains. | - Clean or replace column frits.- For long oligos, use a solid support with a larger pore size.[34][35] |

Table 2. Common troubleshooting scenarios in oligonucleotide synthesis.

Conclusion: The Continuing Evolution of a Foundational Technology

Phosphoramidite chemistry has revolutionized molecular biology and is now the cornerstone of a rapidly growing class of nucleic acid-based therapeutics.[1][36] Its robustness, efficiency, and adaptability have enabled the routine synthesis of complex, highly modified oligonucleotides that were once unimaginable. As the demand for sophisticated DNA and RNA constructs continues to grow, a deep, mechanistic understanding of this powerful chemistry is more critical than ever. By mastering the principles and protocols outlined in this guide, researchers and developers can harness the full potential of phosphoramidite chemistry to architect the next generation of molecular innovations.[36]

Experimental Protocols

Protocol 1: Standard Automated Solid-Phase DNA Oligonucleotide Synthesis

This protocol outlines a generalized cycle for a standard DNA oligonucleotide on an automated synthesizer.

-

Preparation:

-

Install the appropriate 3'-terminal nucleoside CPG column onto the synthesizer.[5]

-

Ensure all reagent bottles (phosphoramidites, activator, capping reagents, oxidizing agent, deblocking solution, and wash solvents like acetonitrile) are full and correctly connected.[5]

-

Prime all reagent lines to ensure delivery of fresh reagents.

-

Enter the desired oligonucleotide sequence into the synthesizer software.

-

-

Automated Synthesis Cycle (Repeated for each nucleotide):

-

Step 1: Detritylation: Flush the column with 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM) for 60-120 seconds to remove the 5'-DMT group.[3]

-

Wash: Wash the column thoroughly with anhydrous acetonitrile to remove the acid and the cleaved DMT group.

-

Step 2: Coupling: Deliver the appropriate phosphoramidite monomer (e.g., 0.1 M in acetonitrile) and activator (e.g., 0.45 M ETT in acetonitrile) simultaneously to the column. Allow a coupling time of 30-60 seconds for standard DNA amidites.[3]

-

Wash: Wash the column with acetonitrile.

-

Step 3: Capping: Deliver Capping Reagent A (e.g., acetic anhydride/lutidine/THF) and Capping Reagent B (e.g., 16% N-Methylimidazole in THF) to the column for 30 seconds to cap unreacted 5'-OH groups.[4]

-

Wash: Wash the column with acetonitrile.

-

Step 4: Oxidation: Deliver the oxidizing solution (e.g., 0.02 M Iodine in THF/Pyridine/Water) to the column for 30 seconds to stabilize the phosphate linkage.[3]

-

Wash: Wash the column with acetonitrile to prepare for the next cycle.

-

-

Final Detritylation (Optional, for DMT-off synthesis): Perform a final detritylation step after the last cycle is complete.

Protocol 2: Cleavage and Deprotection (Standard DNA Oligo)

-

Cleavage from Support:

-

Remove the synthesis column from the synthesizer.

-

Using a syringe, push the CPG support into a 2 mL screw-cap vial.

-

Add 1-2 mL of concentrated ammonium hydroxide (28-30%).[5]

-

Seal the vial tightly and let it stand at room temperature for 1-2 hours.[5]

-

Draw the ammonium hydroxide solution containing the cleaved oligonucleotide into a new vial, leaving the CPG behind.

-

-

Deprotection:

-

Ensure the vial containing the oligonucleotide solution is tightly sealed.

-

Heat the vial at 55°C for 8-16 hours to remove the base and phosphate protecting groups.[5]

-

Cool the vial to room temperature.

-

Evaporate the solution to dryness using a centrifugal evaporator.

-

The resulting pellet is the crude oligonucleotide, ready for purification.

-

Protocol 3: Purification by DMT-on Reverse-Phase HPLC

-

Sample Preparation:

-

HPLC Purification:

-

Column: C18 Reverse-Phase HPLC column.

-

Mobile Phase A: 100 mM TEAA in water.

-

Mobile Phase B: 100 mM TEAA in 50:50 acetonitrile/water.

-

Gradient: Run a linear gradient of increasing Mobile Phase B to elute the oligonucleotide. A typical gradient might be 5-65% B over 30 minutes.

-

Detection: Monitor absorbance at 260 nm.

-

Elution: The desired DMT-on, full-length product is the most hydrophobic species and will be the last major peak to elute.[8] Collect the corresponding fractions.

-

-

Post-Purification Processing:

-

Combine the collected fractions and evaporate to dryness.

-

DMT Removal: To remove the DMT group, resuspend the pellet in 80% aqueous acetic acid and let it stand at room temperature for 30 minutes.[3]

-

Quench the acid with a buffer or by immediate dilution and subsequent evaporation.

-

Desalting: Desalt the final oligonucleotide using a desalting column or ethanol precipitation to remove salts from the HPLC buffers.

-

References

-

Twist Bioscience. Phosphoramidite Chemistry for DNA Synthesis.

-

ATDBio Ltd. Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis.

-

LGC Biosearch Technologies. (2021). Oligonucleotide synthesis basics: Introduction to phosphoramidite chemistry.

-

BOC Sciences. Coupling Pathways and Activation Mechanisms in Phosphoramidite Reactions.

-

Watts, J. K., & Corey, D. R. (2012). The chemical evolution of oligonucleotide therapies of clinical utility. Nature Reviews Drug Discovery, 11(7), 561-576.

-

LGC Biosearch Technologies. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites.

-

Beaucage, S. L. (2001). The mechanism of the phosphoramidite synthesis of polynucleotides. Organic & Biomolecular Chemistry, (21), 2987-2995.

-

Dahl, B. H., Nielsen, J., & Dahl, O. (1987). Mechanistic studies on the phosphoramidite coupling reaction in oligonucleotide synthesis. I. Evidence for nucleophilic catalysis by tetrazole and rate variations with the phosphorus substituents. Nucleic Acids Research, 15(4), 1729–1743.

-

Kumar, P., & Sharma, P. (2003). Novel phosphoramidite building blocks in synthesis and applications toward modified oligonucleotides. Current Organic Chemistry, 7(12), 1155-1174.

-

Alfa Chemistry. Comprehensive Protocol for Solid-Phase Oligonucleotide Synthesis: Workflow, Modifications, and Analytical Strategies.

-

BOC Sciences. Principles of Phosphoramidite Reactions in DNA Assembly.

-

Danaher Life Sciences. (2023). Solid-Phase Oligonucleotide Synthesis.

-

BenchChem. An In-depth Technical Guide to Solid-Phase Oligonucleotide Synthesis.

-

BOC Sciences. Stepwise Phosphoramidite Workflow in Oligonucleotide Synthesis.

-

Sigma-Aldrich. DNA Oligonucleotide Synthesis.

-

Beaucage, S. L. (2008). The Phosphoramidite Approach for Oligonucleotide Synthesis. In Oligonucleotide Synthesis: Methods and Applications (pp. 1-21). Humana Press.

-

BOC Sciences. (2025). Common modifications and effects of oligonucleotide drugs.

-

Glen Research. Deprotection Guide.

-

Aragen. Phosphoramidite Chemistry: The Engine Behind Oligonucleotide Innovation.

-

Ghorai, P., & Kumar, P. (2023). Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry. Molecules, 28(14), 5429.

-

Biotage. Solid Phase Oligonucleotide Synthesis.

-

Sanghvi, Y. S. (2020). Chemical Synthesis and Biological Application of Modified Oligonucleotides. Bioconjugate Chemistry, 31(4), 983-1003.

-

Reddy, M. P., Farooqui, F., & Hanna, N. B. (1996). U.S. Patent No. 5,518,651. Washington, DC: U.S. Patent and Trademark Office.

-

Deleavey, G. F., & Damha, M. J. (2012). Chemistry, structure and function of approved oligonucleotide therapeutics. Nucleic Acids Research, 40(13), 5893–5910.

-

Glen Research. Oligonucleotide Deprotection Guide.

-

BenchChem. Troubleshooting Failed Reactions in Solid-Phase Oligonucleotide Synthesis.

-

Creative Biolabs. Modified Oligonucleotides.

-

Gilar, M., Fountain, K. J., Budman, Y., & Gebler, J. C. (2001). Analysis and purification of synthetic oligonucleotides by reversed-phase high-performance liquid chromatography with photodiode array and mass spectrometry detection. Analytical Biochemistry, 298(2), 196-206.

-

TriLink BioTechnologies. Troubleshooting the Synthesis of Modified Oligonucleotides.

-

LGC Biosearch Technologies. (2021). Oligonucleotide synthesis basics: Key takeaways for post-synthesis processing.

-

Yamada, K., et al. (2022). Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End. Molecules, 27(23), 8504.

-

Glen Research. (1989). Modification of Oligonucleotides - An Update. Glen Report, 2(2).

-

Guzaev, A. P., & Manoharan, M. (2001). Oligonucleotide synthesis under mild deprotection conditions. Nucleic Acids Research, 29(22), 4645–4652.

-

University of Southampton. RP-HPLC Purification of Oligonucleotides.

-

Beaucage, S. L. (2001). Protecting Groups in Oligonucleotide Synthesis. In Current Protocols in Nucleic Acid Chemistry (pp. 3-1). John Wiley & Sons, Inc.

-

AxisPharm. (2024). Comprehensive Statistical Analysis of Phosphoramidites: Market Trends, Applications, and Innovations.

-

Agilent Technologies. (2022). Fast and Selective Purification of Oligonucleotides Using Preparative HPLC/MS and Software Support.

-

Amerigo Scientific. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology.

-

Glen Research. Modifier Phosphoramidites and Supports.

-

Agilent Technologies. (2024). Analysis & Purification of Therapeutic Oligonucleotides: Method development optimization from the analytical scale through semi-prep and preparative.

-

Microsynth AG. Synthesis of Nucleic Acids - Implications for Molecular Biology.

-

Phenomenex. Solutions for Oligonucleotide Analysis and Purification. Part 2: Reversed Phase Chromatography.

-

Sierzchala, A. B., Dellinger, D. J., & Caruthers, M. H. (2003). Overcoming Backpressure Problems during Solid-Phase Synthesis of Oligonucleotides. Organic Process Research & Development, 7(6), 866–869.

-

Gilson. Five Crucial Considerations to Overcome Challenges in Oligonucleotide Purification.

Sources

- 1. twistbioscience.com [twistbioscience.com]

- 2. blog.biosearchtech.com [blog.biosearchtech.com]

- 3. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 4. atdbio.com [atdbio.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 7. alfachemic.com [alfachemic.com]

- 8. lifesciences.danaher.com [lifesciences.danaher.com]

- 9. data.biotage.co.jp [data.biotage.co.jp]

- 10. DNA寡核苷酸合成 [sigmaaldrich.com]

- 11. microsynth.ch [microsynth.ch]

- 13. The mechanism of the phosphoramidite synthesis of polynucleotides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Mechanistic studies on the phosphoramidite coupling reaction in oligonucleotide synthesis. I. Evidence for nucleophilic catalysis by tetrazole and rate variations with the phosphorus substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. glenresearch.com [glenresearch.com]

- 17. Novel phosphoramidite building blocks in synthesis and applications toward modified oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The chemical evolution of oligonucleotide therapies of clinical utility - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Modified Oligonucleotides - Creative Biolabs [creative-biolabs.com]

- 22. academic.oup.com [academic.oup.com]

- 23. mdpi.com [mdpi.com]

- 24. Comprehensive Statistical Analysis of Phosphoramidites: Market Trends, Applications, and Innovations | AxisPharm [axispharm.com]

- 25. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology - Amerigo Scientific [amerigoscientific.com]

- 26. glenresearch.com [glenresearch.com]

- 27. blog.biosearchtech.com [blog.biosearchtech.com]

- 28. glenresearch.com [glenresearch.com]

- 29. glenresearch.com [glenresearch.com]

- 30. Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Oligonucleotide synthesis under mild deprotection conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 32. gilson.com [gilson.com]

- 33. [PDF] Analysis and purification of synthetic oligonucleotides by reversed-phase high-performance liquid chromatography with photodiode array and mass spectrometry detection. | Semantic Scholar [semanticscholar.org]

- 34. pdf.benchchem.com [pdf.benchchem.com]

- 35. pubs.acs.org [pubs.acs.org]

- 36. Phosphoramidite Chemistry: The Engine Behind Oligonucleotide Innovation - Aragen Life Sciences [aragen.com]

- 37. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

The Strategic Integration of the 12-Carbon Spacer in Advanced Aptamer Design

An In-Depth Technical Guide

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Abstract